molecular formula C18H32O3 B212012 9(10)-EpOME CAS No. 61949-82-4

9(10)-EpOME

Cat. No. B212012
CAS RN: 61949-82-4
M. Wt: 296.4 g/mol
InChI Key: FBUKMFOXMZRGRB-XKJZPFPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9(10)-EpOME is a type of epoxyeicosatrienoic acid (EET) that is produced by the metabolism of arachidonic acid. It has been shown to have various biochemical and physiological effects on the body, making it an important molecule to study in the field of biomedical research.

Scientific Research Applications

  • Neutrophil Respiratory Burst Inhibition : 9(10)-EpOME, along with other EpOMEs, has been found to inhibit the neutrophil respiratory burst, which is a surge in oxidant production thought to limit certain bacterial and fungal infections. This property could be relevant in understanding and potentially treating conditions like acute respiratory distress syndrome and extensive burns (Thompson & Hammock, 2007).

  • Immune Suppression in Insects : In a lepidopteran insect, Spodoptera exigua, 9(10)-EpOME acts as an immune suppressor. When injected into larvae, it suppressed cellular immune responses to bacterial challenge, suggesting its role in modulating insect immunity (Vatanparast et al., 2020).

  • Epigenome Diversity in Plants : 9(10)-EpOME is part of the broader context of epigenetic variation, which can impact gene expression and phenotypes, contributing to adaptation in natural populations, as observed in studies like the 1001 Genomes project for Arabidopsis thaliana (Kawakatsu et al., 2016).

  • Epigenome Editing in Clinical Settings : Research on epigenome editing, including the use of CRISPR/Cas9, has potential applications in treating diseases by targeting gene regulation. This area of study could provide novel therapeutic avenues for a variety of conditions (Pei et al., 2019).

  • Role in Human Disease : The study of epigenetic modifications, including those involving 9(10)-EpOME, is crucial in understanding how aberrant placement of epigenetic marks and mutations in epigenetic machinery are involved in diseases (Portela & Esteller, 2010).

properties

CAS RN

61949-82-4

Product Name

9(10)-EpOME

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

8-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m1/s1

InChI Key

FBUKMFOXMZRGRB-XKJZPFPASA-N

Isomeric SMILES

CCCCC/C=C\C[C@@H]1[C@@H](O1)CCCCCCCC(=O)O

SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)O

synonyms

(±)9,10-EODE; Leukotoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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